rac Rivastigmine-d6 Tartrate Salt

LC-MS/MS method validation bioanalytical quantification pharmacokinetic studies

rac Rivastigmine-d6 Tartrate Salt is the essential internal standard for rivastigmine bioanalytical assays. The racemic mixture matches the clinical drug substance, eliminating stereochemical mismatch and ensuring identical extraction recovery and matrix effects. Deuterium labeling at the dimethylamino group provides a clean +6 Da mass shift for MRM detection without altering fragmentation pathways. Validated for FDA/EMA-compliant PK studies (0.200–30.0 ng/mL linear range) and ANDA/DMF impurity profiling. Ideal for dual-analyte rivastigmine/metabolite quantification in plasma, CSF, or urine.

Molecular Formula C₁₈H₂₂D₆N₂O₈
Molecular Weight 406.46
Cat. No. B1163029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Rivastigmine-d6 Tartrate Salt
SynonymsN-Ethyl-N-methylcarbamic Acid 3-[1-(Dimethylamino-d6)ethyl]phenyl Ester Tartrate Salt;  _x000B_Ethylmethylcarbamic Acid 3-[1-(Dimethylamino-d6)ethyl]phenyl Ester Tartrate Salt; 
Molecular FormulaC₁₈H₂₂D₆N₂O₈
Molecular Weight406.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac Rivastigmine-d6 Tartrate Salt: Certified Deuterated Internal Standard for LC-MS/MS Quantification of Rivastigmine


rac Rivastigmine-d6 Tartrate Salt is a stable isotope-labeled analog of rivastigmine tartrate featuring six deuterium atoms incorporated at the dimethylamino group, with molecular formula C18H22D6N2O8 and molecular weight 406.46 g/mol [1]. This racemic mixture contains both (R)- and (S)-enantiomers, identical in stereochemical composition to the clinically administered drug substance, ensuring full analytical parallelism with the analyte . The compound is designated specifically for use as an internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays for the determination of rivastigmine concentrations in biological matrices .

Why rac Rivastigmine-d6 Tartrate Salt Cannot Be Replaced by Alternative Isotope-Labeled Rivastigmine Analogs


Stable isotope-labeled internal standards are not interchangeable across deuterated variants with different labeling positions or mass shifts. In LC-MS/MS quantification, the internal standard must co-elute chromatographically with the analyte while maintaining a distinct mass-to-charge ratio detectable in multiple reaction monitoring (MRM) mode. Rivastigmine-d6 provides a +6 Da mass shift localized on the dimethylamino group, which fragments cleanly during collision-induced dissociation, preserving the analytical fragment ion pathway essential for accurate quantification [1]. Alternative labeling strategies—such as d4 labeling on different molecular positions or d9 labeling on the metabolite N-methyl rivastigmine—produce different retention time shifts and fragmentation patterns that may not satisfy regulatory bioanalytical method validation criteria for rivastigmine-specific assays [2]. Substituting rac Rivastigmine-d6 Tartrate Salt with an enantiopure (R)- or (S)-rivastigmine-d6 analog introduces stereochemical mismatch with the racemic analyte, potentially altering ionization efficiency and compromising the fundamental assumption of identical extraction recovery and matrix effect behavior required for validated LC-MS/MS methods [3].

Quantitative Differentiation Evidence: rac Rivastigmine-d6 Tartrate Salt vs. Closest Comparators


LC-MS/MS Method Validation Using rac Rivastigmine-d6 Achieves Regulatory-Compliant Accuracy and Precision Across 0.200–30.0 ng/mL Range

In a validated LC-MS/MS method for simultaneous determination of rivastigmine and its major metabolite NAP 226-90 in human plasma, rac Rivastigmine-d6 Tartrate Salt served as the deuterated internal standard for rivastigmine quantification [1]. The method employed positive atmospheric pressure chemical ionization (APCI) with multiple reaction monitoring (MRM) detection [1]. Intra-day and inter-day accuracy and precision met international regulatory requirements across the linear range of 0.200 to 30.0 ng/mL [1]. Cross-validation against a previously established in-house GC-MS method using clinical plasma samples from patients administered Exelon® capsules demonstrated excellent correlation between the two independent analytical platforms [1].

LC-MS/MS method validation bioanalytical quantification pharmacokinetic studies

Deuterium Incorporation at Dimethylamino Group Enables Distinct Fragmentation Pathway for Accurate MRM Quantification

The six deuterium atoms in rac Rivastigmine-d6 Tartrate Salt are specifically positioned on the two methyl groups of the dimethylamino moiety, yielding a bis(methyl-d3)amino substitution pattern [1]. This labeling strategy preserves the same fragmentation pathway as unlabeled rivastigmine during collision-induced dissociation while providing a +6 Da mass shift that is fully resolved from the analyte in quadrupole mass analyzers [2]. In a validated LC-MS/MS method, the mass transition ion-pair for rivastigmine was monitored as m/z 251.30 → 206.0, with the corresponding d6-internal standard monitored at a distinct m/z transition that eliminates isotopic cross-talk [2].

mass spectrometry fragmentation deuterium labeling strategy MRM transition

Racemic Composition Matches Clinical Drug Substance, Eliminating Stereochemical Quantification Bias

In vitro cholinesterase inhibition assays demonstrate that (S)-rivastigmine (IC50 HuAChE = 6.33 ± 0.45 µM; IC50 HuBuChE = 0.804 ± 0.045 µM) exhibits approximately 2-fold greater potency than racemic rivastigmine (IC50 HuAChE = 13.2 ± 2.3 µM; IC50 HuBuChE = 1.27 ± 0.02 µM) against human acetylcholinesterase and butyrylcholinesterase [1]. This stereochemical activity difference confirms that substitution with an enantiopure (R)- or (S)-rivastigmine-d6 internal standard would introduce an ionization efficiency or recovery bias when quantifying the racemic analyte present in clinical samples . The racemic d6 standard maintains exact stereochemical identity with the drug substance administered to patients, ensuring the fundamental assumption of identical analytical behavior between analyte and internal standard is preserved .

stereochemistry bioanalytical accuracy enantiomeric composition

Purity ≥98% by HPLC with Isotopic Enrichment 98% Enables Trace-Level Pharmacokinetic Quantification

Commercial specifications for rac Rivastigmine-d6 Tartrate Salt consistently report HPLC purity >98% and deuterium isotopic enrichment of 98% . These purity specifications ensure that the internal standard contributes negligible unlabeled analyte carryover (<2% potential cross-contamination) that could otherwise bias quantification at the lower limit of quantitation (LLOQ) [1]. For validated LC-MS/MS methods operating with LLOQ values as low as 0.200 ng/mL for rivastigmine, the cumulative error from internal standard isotopic impurity must remain below the acceptance threshold defined by FDA and EMA bioanalytical method validation guidelines [1].

isotopic purity HPLC purity trace analysis

Validated Application Scenarios for rac Rivastigmine-d6 Tartrate Salt in Bioanalytical and Pharmaceutical Research


Clinical Pharmacokinetic Studies of Rivastigmine Formulations (Oral Capsules and Transdermal Patches)

rac Rivastigmine-d6 Tartrate Salt serves as the essential internal standard for LC-MS/MS quantification of rivastigmine in human plasma during clinical pharmacokinetic trials, including bioavailability and bioequivalence studies of novel transdermal patch formulations [1]. The validated method employing this d6-internal standard achieves a linear range of 0.200–30.0 ng/mL with intra- and inter-day accuracy and precision meeting FDA and EMA bioanalytical method validation requirements, enabling reliable determination of key PK parameters including Cmax, Tmax, AUC, and apparent clearance [2].

Simultaneous Quantification of Rivastigmine and Metabolite NAP 226-90 in Biological Matrices

When paired with a corresponding deuterated internal standard for the metabolite (e.g., NAP 226-90-d4), rac Rivastigmine-d6 Tartrate Salt enables simultaneous LC-MS/MS determination of parent drug and its major active metabolite in plasma, CSF, or urine [1]. This dual-analyte approach is critical for pharmacokinetic-pharmacodynamic (PK-PD) modeling studies that correlate drug and metabolite concentrations with acetylcholinesterase inhibition and cognitive outcomes [3].

Pharmaceutical Quality Control and Impurity Profiling of Rivastigmine API and Finished Dosage Forms

rac Rivastigmine-d6 Tartrate Salt is employed as an isotopically labeled impurity reference standard in pharmaceutical quality control laboratories for the identification and quantification of rivastigmine-related substances [1]. Its distinct LC-MS and NMR characterization profile, including specific fragmentation patterns due to the bis(methyl-d3)amino substitution, enables unequivocal identification of trace-level impurities during ANDA and DMF submissions and stability studies [1].

Cross-Validation of Analytical Methods and Instrument Platform Transfers

The documented cross-validation between LC-MS/MS methods employing rac Rivastigmine-d6 and established GC-MS methods [1] supports the use of this d6-internal standard as a bridging reference when transferring validated bioanalytical methods between laboratories, instrument platforms, or when upgrading from legacy analytical techniques to modern LC-MS/MS workflows. This cross-platform comparability is essential for multi-site clinical trials and contract research organization (CRO) collaborations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac Rivastigmine-d6 Tartrate Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.